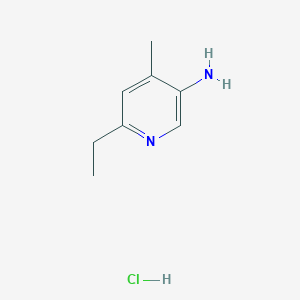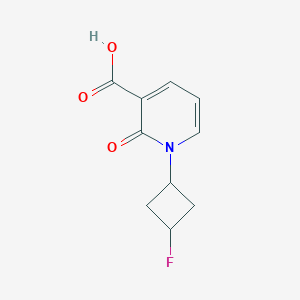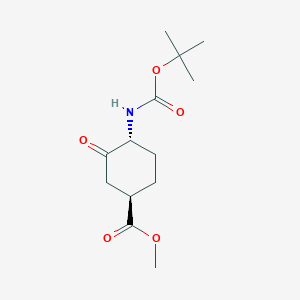
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials might include tert-butyl acetoacetate, 4-chlorobenzaldehyde, and other reagents. The key steps could involve:
Aldol Condensation: Combining tert-butyl acetoacetate with 4-chlorobenzaldehyde under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Esterification: The final step involves esterification to introduce the tert-butyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other parts of the molecule.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups like amines or ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-1,3-dicarboxylate derivatives: These compounds share a similar core structure and might have comparable biological activities.
Chlorophenyl derivatives: Compounds with a chlorophenyl group might exhibit similar chemical reactivity and biological properties.
Uniqueness
Rel-1-(tert-butyl) 3-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H22ClNO4 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-5-7-12(18)8-6-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
Clave InChI |
YUICVKFPXCOPAT-KGLIPLIRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
![(S)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B15276982.png)



![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)
![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)
![5'-(tert-Butyl) 3'-ethyl 2',7'-dihydrospiro[cyclopropane-1,6'-pyrazolo[4,3-c]pyridine]-3',5'(4'H)-dicarboxylate](/img/structure/B15277040.png)
